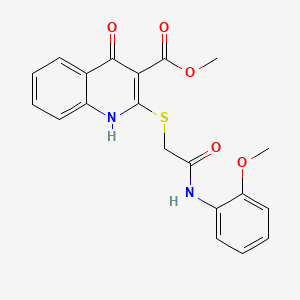

![molecular formula C20H22N4OS B2553503 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide CAS No. 2034346-88-6](/img/structure/B2553503.png)

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide involves the creation of novel scaffolds and derivatives with potential biological activities. For instance, a novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold was efficiently synthesized, leading to a series of 5-phenylurea derivatives with potent anti-proliferative activities against breast cancer cell lines . Similarly, the synthesis of thiazolo[4,5-b]pyridin-2-ones involved the design and creation of a series of compounds, with some showing moderate antimicrobial activity and promising cytotoxicity effects on various cell lines .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a fentanyl analogue was determined, revealing centrosymmetrically related cations and a supramolecular motif in the solid state. Protonation of the molecules was observed on the piperidine ring, as verified by X-ray crystallography and NMR spectroscopy . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation reactions, as seen in the creation of pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives from specific sodium enolates . These reactions are essential for constructing the heterocyclic frameworks that are central to the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the antimicrobial activity of thiazolo[4,5-b]pyridin-2-ones is attributed to their specific structural features, which were elucidated by spectral data and in silico assessments, indicating suitable drug-like parameters and ADME properties . The structure-activity relationships of compounds with gastric acid antisecretory activity were also discussed, highlighting the importance of specific moieties for biological activity .

Scientific Research Applications

Synthesis and Biological Activity

A study by Demchenko et al. (2015) involves the synthesis of novel thiazolo[4,5-d]pyridazinones with variations in the N-pyrrolidino, N-piperidino, or N-morpholino groups, which were tested for their analgesic and anti-inflammatory activities. The compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, indicating a methodological approach to exploring the structural variations of such compounds for biological applications (Demchenko et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of thiazole-aminopiperidine hybrid analogues, including those targeting Mycobacterium tuberculosis GyrB inhibitors, was investigated by Jeankumar et al. (2013). This study highlighted the design, synthesis, and in vitro evaluation of these compounds, demonstrating their activity against various bacterial strains and their potential as therapeutic agents for tuberculosis (Jeankumar et al., 2013).

Chemical Properties and Applications

Research by El‐Emary et al. (2002) focused on the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, exploring their chemical properties and potential applications. This work contributes to the understanding of the chemical versatility and potential pharmaceutical applications of compounds structurally related to "3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide" (El‐Emary et al., 2002).

Patented Pharmaceutical Applications

A study on the pharma market reflected by patents by Habernickel (2001) discussed the importance of azetidine, pyrrolidine, and piperidine derivatives, including thiazole and pyridine analogues, in the development of new pharmaceuticals. This research highlights the commercial and therapeutic potential of such compounds, including their application in migraine treatment and other conditions (Habernickel, 2001).

Mechanism of Action

Target of Action

Similar compounds with a thiazolo[5,4-b]pyridine core have been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (pi3k) enzymes .

Mode of Action

Compounds with similar structures have been shown to bind directly to the kinase through key hydrogen bond interactions .

Biochemical Pathways

Inhibition of pi3k enzymes, as seen in similar compounds, can affect a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activity against pi3k enzymes, which can lead to a variety of cellular effects, including changes in cell growth, proliferation, and survival .

Future Directions

The future research directions for this compound would likely involve further studying its biological activity and potential applications. For instance, thiazolo[5,4-b]pyridine derivatives have been studied for their potential as PI3K inhibitors, which could have implications in treating diseases such as cancer .

properties

IUPAC Name |

3-phenyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c25-18(9-8-15-5-2-1-3-6-15)22-16-10-13-24(14-11-16)20-23-17-7-4-12-21-19(17)26-20/h1-7,12,16H,8-11,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQDXNHEVFNRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

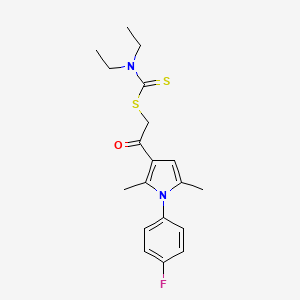

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

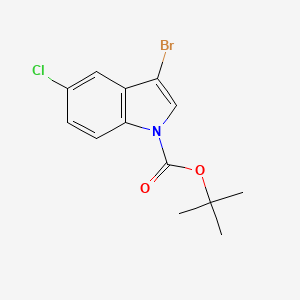

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)

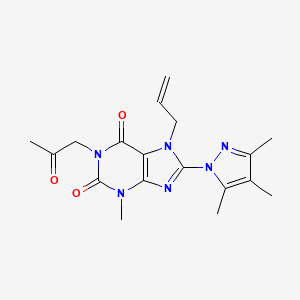

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)